molecular formula C25H23NO4S B2558129 [4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114886-37-1

[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2558129
CAS No.: 1114886-37-1
M. Wt: 433.52
InChI Key: AMINBBOGQZRHGI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzothiazine sulfone class, characterized by a sulfur-containing heterocyclic core (1,4-benzothiazine) with a sulfone group (-SO₂-) at positions 1 and 1. Key structural features include:

  • 4-Isopropylphenyl substituent: Attached to the benzothiazine nitrogen, this group contributes steric bulk and lipophilicity.
  • 1,1-Dioxido (sulfone) moiety: Increases metabolic stability compared to non-oxidized sulfur analogs by resisting enzymatic degradation .

Properties

IUPAC Name

[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-17(2)18-8-12-20(13-9-18)26-16-24(25(27)19-10-14-21(30-3)15-11-19)31(28,29)23-7-5-4-6-22(23)26/h4-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMINBBOGQZRHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects supported by diverse research findings.

Synthesis and Structure

The synthesis of benzothiazine derivatives typically involves the condensation of substituted 2-aminobenzenethiols with β-diketones. The specific compound features a benzothiazine core with additional functional groups that may enhance its biological activity. The structural formula can be represented as follows:

C19H20NO3S\text{C}_{19}\text{H}_{20}\text{N}\text{O}_3\text{S}

Antimicrobial Activity

Research has demonstrated that benzothiazine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the one in focus have shown effective inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainInhibition Activity
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies indicate that benzothiazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related derivative demonstrated a selective cytotoxic effect on melanoma cells, suggesting potential as an alternative chemotherapeutic agent .

Case Study: Melanoma Treatment

  • Compound Tested : 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole
  • Results :
    • Selective cytotoxicity (4.9-fold) on melanoma cells compared to normal cells.
    • Induced cell cycle arrest at the S phase.
    • Decreased melanin content in treated cells.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit key enzymes involved in cancer progression and inflammation. For instance, derivatives have shown strong inhibitory activity against urease and acetylcholinesterase .

The biological activity of 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is likely mediated through multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Enzyme Interaction : Binding affinity to enzymes such as urease and acetylcholinesterase disrupts their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Table 1: Structural Comparison of Benzothiazine Derivatives
Compound Name Core Structure R1 (Benzothiazine N4) R2 (Methanone Substituent) Key Modifications
Target Compound 1,4-Benzothiazine 4-Isopropylphenyl 4-Methoxyphenyl Sulfone group; optimized lipophilicity
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 1,4-Benzothiazine 4-Butylphenyl Phenyl Longer alkyl chain (butyl vs. isopropyl); no methoxy
(4-Methoxyphenyl)(pyridin-4-yl)methanone Pyridine N/A 4-Methoxyphenyl Simplified scaffold; lacks sulfone
Key Observations:
  • Electron Effects : The 4-methoxyphenyl group in the target enhances electron donation compared to phenyl, which may stabilize charge-transfer interactions in biological systems .
Key Observations:
  • The target compound’s synthesis likely parallels methods for triazole and thiazole derivatives, employing sodium ethoxide to facilitate nucleophilic substitution .
  • The 4-methoxyphenyl group’s stability under oxidative conditions (e.g., FeCl₂ catalysis) suggests compatibility with diverse synthetic routes .

Pharmacological and Physicochemical Properties

Table 3: Inferred Properties Based on Substituent Effects
Property Target Compound [4-Butylphenyl] Analog Pyridine Methanone
LogP (Predicted) ~3.8 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~2.5 (lower lipophilicity)
Metabolic Stability High (sulfone resists oxidation) Moderate (sulfone present) Low (lacks sulfone)
Electron-Donating Capacity Strong (4-methoxy) None (phenyl) Strong (4-methoxy)
Key Observations:
  • The sulfone group in the target compound enhances metabolic stability, a critical advantage over non-sulfonated analogs in drug design .
  • The 4-methoxyphenyl group’s electron donation may improve binding to targets requiring polar interactions, such as kinases or GPCRs .

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